7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride
Description
Properties
IUPAC Name |
7-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-9-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4S/c10-5-3-6-8(7(4-5)17(11,14)15)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXBBPZCIMKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2S(=O)(=O)Cl)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-72-4 | |
| Record name | 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide, sulfonate ester, and other derivatives.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include bromine, thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonyl chloride functional group enhances reactivity, allowing for further modifications that may improve efficacy against various cancer types .
2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of benzoxazepine derivatives. The compound's structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting a promising avenue for the development of new antibiotics .
Organic Synthesis Applications
1. Building Block for Complex Molecules
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
2. Functionalization Reactions
The sulfonyl chloride group in this compound can be utilized for functionalization reactions, enabling the introduction of diverse functional groups into organic molecules. This property is particularly useful in drug design and development, where specific modifications can enhance pharmacological profiles .
Case Studies
Case Study 1: Anticancer Development
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of novel benzoxazepine derivatives based on 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine. The results indicated that certain derivatives exhibited potent activity against breast cancer cell lines with minimal toxicity towards normal cells .
Case Study 2: Antimicrobial Screening
In another research project aimed at discovering new antimicrobial agents, a series of benzoxazepine derivatives were synthesized from 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Some derivatives showed significant antibacterial activity comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The bromine and ketone groups may also contribute to the compound’s biological effects through various interactions at the molecular level.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride include other benzoxazepine derivatives, such as:
These compounds share the benzoxazepine ring system but differ in their substituents and functional groups. The presence of the sulfonyl chloride group in this compound makes it unique, as this group can participate in a wide range of chemical reactions, enhancing its versatility in research applications.
Biological Activity
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is a synthetic compound that belongs to the benzoxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology. The unique structure of this compound, characterized by a sulfonyl chloride functional group, lends itself to various chemical reactions that may enhance its biological efficacy.
- Molecular Formula : C₁₃H₁₂BrClN₂O₃S
- Molecular Weight : Approximately 340.58 g/mol
- Structure : The compound features a benzoxazepine core with a bromine atom and a sulfonyl chloride group that contributes to its reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. These derivatives have been tested against several human cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| HeLa | Cervical | 10.5 | Etoposide |
| MCF-7 | Breast | 8.2 | Etoposide |
| A549 | Lung | 12.0 | Etoposide |
| PC3 | Prostate | 9.0 | Etoposide |
These results indicate that some derivatives exhibit significant anticancer activity compared to standard chemotherapeutic agents like etoposide.
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antibacterial activity observed:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : The sulfonyl chloride group may play a role in disrupting bacterial cell wall integrity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of synthesized derivatives from the parent compound on HeLa cells. The derivatives were shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting significant cell death.
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the benzoxazepine structure enhanced antibacterial activity and reduced resistance profiles.
Q & A
Basic: What are the critical steps for synthesizing 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride, and how is structural confirmation achieved?
Methodological Answer:
Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, precise temperature regulation) to minimize side reactions. Key steps include:
- Bromination at the 7-position of the benzoxazepine core.
- Sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, complemented by high-resolution mass spectrometry (HRMS) to validate molecular mass .
Advanced: How can reaction yields be optimized during sulfonyl chloride functionalization, and what analytical tools monitor impurity profiles?
Methodological Answer:
Optimization strategies include:
- Solvent selection (e.g., dichloromethane or THF for enhanced solubility).
- Catalyst screening (e.g., DMAP for nucleophilic catalysis).
- Temperature gradients to stabilize reactive intermediates.
Impurity tracking employs HPLC-MS for real-time monitoring and GC-MS to identify volatile byproducts. Design of Experiments (DoE) frameworks statistically correlate variables (e.g., stoichiometry, reaction time) with yield outcomes .
Basic: What functional groups dominate the compound’s reactivity, and how do reaction conditions influence selectivity?
Methodological Answer:
The sulfonyl chloride group is highly electrophilic, favoring nucleophilic substitution (e.g., with amines to form sulfonamides). The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Solvent polarity and pH critically modulate selectivity:
- Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.
- Acidic conditions stabilize the benzoxazepine ketone against ring-opening side reactions .
Advanced: What computational methods predict reaction mechanisms for sulfonyl chloride derivatization?
Methodological Answer:
Density Functional Theory (DFT) calculates transition-state energies to model nucleophilic attack pathways. Molecular dynamics simulations assess solvent effects on reaction kinetics. For example, solvation models (e.g., COSMO-RS) predict activation barriers in aqueous vs. organic media. Pairing computational results with in situ IR spectroscopy validates intermediate formation .
Basic: Which biological targets are associated with this compound, and what assays screen its activity?
Methodological Answer:
The compound’s sulfonamide derivatives (see structural analogs in –3) inhibit spleen tyrosine kinase (SYK) , a key regulator in immune signaling. Standard assays include:
- Enzyme kinetics (e.g., fluorescence-based ADP-Glo™ assay).
- Cellular assays (e.g., NF-κB luciferase reporter in Jurkat T-cells).
Molecular docking (using SYK crystal structures, PDB: 3FQR) predicts binding modes and guides lead optimization .
Advanced: How do structural analogs (e.g., chloro/methoxy substitutions) alter pharmacological profiles?
Methodological Answer:
Structure-Activity Relationship (SAR) studies compare analogs like 4-chloro-N-(3,3,5-trimethyl-4-oxo-benzoxazepin-7-yl)benzamide () and 9-bromo-pyrazolo-benzoxazines (). Key parameters:
- Electron-withdrawing groups (e.g., Cl) enhance SYK binding via hydrophobic interactions.
- Methoxy groups improve solubility but reduce membrane permeability.
Free-energy perturbation (FEP) simulations quantify substituent effects on binding affinities .
Basic: What analytical techniques ensure compound purity and stability during storage?
Methodological Answer:
- HPLC with UV/Vis detection (≥95% purity threshold).
- Karl Fischer titration monitors residual moisture (critical for sulfonyl chloride hydrolysis).
- Thermogravimetric analysis (TGA) assesses thermal stability. Store under argon at –20°C in amber vials to prevent photodegradation .
Advanced: How is compound stability evaluated under physiological conditions for preclinical studies?
Methodological Answer:
Forced degradation studies simulate physiological environments:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze via LC-MS for hydrolysis products.
- Plasma stability : Monitor degradation in human plasma over 24 hours.
Arrhenius modeling extrapolates shelf-life from accelerated stability data (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
